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Compound of Interest

Compound Name: Tyrosine kinase-IN-7

Cat. No.: B15610957 Get Quote

An In-depth Technical Guide to Tyrosine Kinase-
IN-7
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyrosine kinase-IN-7, a potent

inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document

details its chemical structure, synthesis, mechanism of action, and its effects on key signaling

pathways. Quantitative data from biochemical and cellular assays are presented, along with

detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action
Tyrosine kinase-IN-7, also identified as compound 13h, functions as a direct and potent

inhibitor of the EGFR tyrosine kinase.[1] By competitively binding to the ATP-binding site of the

enzyme, it effectively blocks the phosphorylation of tyrosine residues on EGFR and its

downstream signaling substrates.[1] This inhibition of signal transduction ultimately leads to the

suppression of cancer cell proliferation and survival.[1]

The primary molecular targets of Tyrosine kinase-IN-7 are members of the EGFR family. It

has demonstrated effective inhibition of both wild-type EGFR (EGFR-WT) and the clinically

significant T790M mutant, which is a common mechanism of resistance to first and second-

generation EGFR inhibitors.[1]
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Chemical Structure and Synthesis
The definitive chemical structure of Tyrosine kinase-IN-7 (compound 13h) is (R,E)-N-(1-(6-

chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-

cyano-3-(6-methylpyridin-2-yl)acrylamide.[2][3][4]

Synthesis Protocol
The synthesis of compound 13h is achieved through a multi-step process. A key step involves

the reaction of 6-methylpicolinaldehyde with the appropriate amine precursor. The general

synthetic scheme is described as a reaction analogous to the synthesis of similar 2-

cyanoacrylamide derivatives.[2][3][4]

Experimental Protocol: Synthesis of Compound 13h

The synthesis of compound 13h is carried out as described for its analogue, 13a, utilizing 6-

methylpicolinaldehyde as the specific aldehyde source.[2][3][4] While the detailed step-by-step

procedure for the precursor's synthesis is extensive, the final coupling step to yield 13h is

consistently referenced. For the purpose of this guide, we will focus on the characterization of

the final product.

Characterization Data for Compound 13h:

¹H-NMR (600 MHz, DMSO-d₆): δ 8.82 (d, J = 6.2 Hz, 1H), 8.04 (s, 1H), 7.99 (d, J = 9.0 Hz,

2H), 7.91 (s, 1H), 7.84 (t, J = 7.9 Hz, 1H), 7.61 (d, J = 7.6 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H),

7.03 (d, J = 9.0 Hz, 2H), 4.50 (q, J = 5.5 Hz, 1H), 4.33 (q, J = 5.7 Hz, 1H), 4.30–4.18 (m, 2H),

3.24 (t, J = 4.8 Hz, 4H), 2.46 (t, J = 4.8 Hz, 4H), 2.29–2.16 (m, 4H), 2.09 (q, J = 6.2 Hz, 1H).

[2][3]

Quantitative Data
The inhibitory activity of Tyrosine kinase-IN-7 has been assessed through various biochemical

and cell-based assays.
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Target IC₅₀ (µM) Assay Type

EGFR (Wild-Type) 0.630 Biochemical

EGFR (T790M Mutant) 0.956 Biochemical

Cell Line IC₅₀ (µM) Cancer Type

HepG2
Data Not Available in Provided

Search Results
Hepatocellular Carcinoma

IC₅₀: The half maximal inhibitory concentration, representing the concentration of the inhibitor

required to reduce the enzyme activity or cell proliferation by 50%.[1]

Experimental Protocols
Protocol 1: Determination of IC₅₀ in a Cancer Cell Line
This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀)

of Tyrosine kinase-IN-7 in a selected cancer cell line.

Methodology:

Cell Seeding: Seed cancer cells (e.g., A431, H1975) into a 96-well plate at an appropriate

density and allow them to adhere overnight.

Inhibitor Preparation: Prepare a serial dilution of Tyrosine kinase-IN-7 in the appropriate cell

culture medium.

Treatment: Remove the existing medium from the cells and add the prepared inhibitor

dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂

incubator.

Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-

Glo assay.
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Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the

inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot for Inhibition of EGFR
Phosphorylation
This protocol outlines the steps to confirm the target engagement of Tyrosine kinase-IN-7 by

measuring the phosphorylation of EGFR.

Methodology:

Cell Culture and Treatment: Plate cells (e.g., A431) and grow to 70-80% confluency. Starve

the cells in a serum-free medium for 4 hours, then pre-treat with varying concentrations of

Tyrosine kinase-IN-7 or a vehicle control for 2 hours. Stimulate the cells with EGF (e.g., 50

ng/mL) for 15 minutes.

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer

them to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with primary antibodies against

phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, incubate with the

appropriate HRP-conjugated secondary antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system. A significant decrease in the p-EGFR signal with no change in total EGFR

levels indicates effective target inhibition.

Signaling Pathway and Experimental Workflow
Visualizations
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The following diagrams illustrate the EGFR signaling pathway targeted by Tyrosine kinase-IN-
7 and a typical experimental workflow for its characterization.
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Caption: EGFR signaling pathway and the inhibitory action of Tyrosine kinase-IN-7.
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Caption: Experimental workflow for characterizing Tyrosine kinase-IN-7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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